N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide
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Overview
Description
N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to a thiophene ring via an acetamide linkage. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in different fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminophenylsulfonamide with 3-methoxypropyl bromide to form the sulfamoyl intermediate. This intermediate is then reacted with 2-thiophen-2-ylacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative.
Scientific Research Applications
N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene ring can also participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex. These interactions disrupt the normal function of the enzyme, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide
- N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide
- N-{4-[(3-Methoxypropyl)sulfamoyl]phenyl}-2-furamide
Uniqueness
N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the sulfamoyl and thiophene groups allows for diverse interactions with molecular targets, making it a versatile compound in research applications.
Properties
Molecular Formula |
C16H20N2O4S2 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[4-(3-methoxypropylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C16H20N2O4S2/c1-22-10-3-9-17-24(20,21)15-7-5-13(6-8-15)18-16(19)12-14-4-2-11-23-14/h2,4-8,11,17H,3,9-10,12H2,1H3,(H,18,19) |
InChI Key |
QADOSVKHCQXDRE-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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